molecular formula C22H17ClN2O2 B10861451 CB1R Allosteric modulator 3

CB1R Allosteric modulator 3

Cat. No.: B10861451
M. Wt: 376.8 g/mol
InChI Key: FWEGGBUXRLCEQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CB1R Allosteric modulator 3 is a compound that modulates the activity of the cannabinoid receptor type 1 (CB1R). The CB1R is a G-protein-coupled receptor that plays a crucial role in various physiological processes, including pain sensation, appetite regulation, and mood. Allosteric modulators like this compound bind to a site distinct from the orthosteric site (where endogenous ligands bind) and modulate the receptor’s activity, either enhancing or inhibiting its function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CB1R Allosteric modulator 3 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by pharmaceutical companies or research institutions. general methods involve organic synthesis techniques such as condensation reactions, cyclization, and purification steps like chromatography .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis processes, utilizing automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The production process would also include steps for the safe handling and disposal of chemical reagents and by-products .

Chemical Reactions Analysis

Types of Reactions

CB1R Allosteric modulator 3 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

CB1R Allosteric modulator 3 has significant potential in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:

Mechanism of Action

CB1R Allosteric modulator 3 exerts its effects by binding to an allosteric site on the CB1R, distinct from the orthosteric site where endogenous ligands bind. This binding modulates the receptor’s activity, either enhancing or inhibiting its function. The molecular targets and pathways involved include the modulation of cyclic adenosine monophosphate (cAMP) levels and the inhibition of β-Arrestin, which are crucial for the receptor’s signaling and regulatory functions .

Comparison with Similar Compounds

CB1R Allosteric modulator 3 can be compared with other similar compounds, such as:

This compound is unique in its specific binding affinity and modulatory effects on the CB1R, making it a valuable tool for research and potential therapeutic applications .

Properties

Molecular Formula

C22H17ClN2O2

Molecular Weight

376.8 g/mol

IUPAC Name

3-[1-(2-chlorophenyl)-2-nitroethyl]-2-phenyl-1H-indole

InChI

InChI=1S/C22H17ClN2O2/c23-19-12-6-4-10-16(19)18(14-25(26)27)21-17-11-5-7-13-20(17)24-22(21)15-8-2-1-3-9-15/h1-13,18,24H,14H2

InChI Key

FWEGGBUXRLCEQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C[N+](=O)[O-])C4=CC=CC=C4Cl

Origin of Product

United States

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